molecular formula C7H10ClN3 B2389639 1-(2-Chloropyridin-3-yl)ethylhydrazine CAS No. 1314959-15-3

1-(2-Chloropyridin-3-yl)ethylhydrazine

Cat. No.: B2389639
CAS No.: 1314959-15-3
M. Wt: 171.63
InChI Key: GGGFPBMOTMLGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloropyridin-3-yl)ethylhydrazine is a chloropyridine-substituted hydrazine derivative with the molecular formula C₇H₉ClN₃ (ethyl group included). These compounds are critical intermediates in synthesizing agrochemicals like Rynaxypyr and Chlorantraniliprole, which are potent insecticides targeting ryanodine receptors in pests . The chlorine substituent on the pyridine ring enhances electrophilicity, facilitating nucleophilic reactions in synthetic pathways .

Properties

IUPAC Name

1-(2-chloropyridin-3-yl)ethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-5(11-9)6-3-2-4-10-7(6)8/h2-5,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGFPBMOTMLGRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications Reference
1-(2-Chloropyridin-3-yl)ethylhydrazine* C₇H₉ClN₃ 180.04 (HCl salt) Ethylhydrazine, 2-Cl on pyridine Agrochemical intermediates
1-(3-Chloropyridin-2-yl)hydrazine C₅H₆ClN₃ 143.58 Hydrazine, 3-Cl on pyridine Rynaxypyr synthesis
6-Ethoxy-2-hydrazinyl-3-nitropyridine C₇H₉N₄O₃ 213.17 Ethoxy, nitro groups on pyridine Antioxidant/MAO-B inhibitor
2-(1-Methylpyrrol-2-yl)-N'-(pyridin-3-yl)acetohydrazide C₁₃H₁₅N₅O 273.29 Pyrrole, acetyl groups Not specified (pharmaceutical?)

*The hydrochloride salt (CAS 1138039-65-2) is commercially available at ≥98% purity .

Structural Insights :

  • Chlorine Position : The 2-chloro substitution on pyridine in the target compound vs. 3-chloro in analogs (e.g., 1-(3-chloropyridin-2-yl)hydrazine) alters electronic properties and reactivity. For instance, 3-chloro derivatives are more reactive in cyclization reactions due to enhanced electrophilicity .
  • Ethyl vs. Hydrazine Groups : Ethylhydrazine derivatives exhibit distinct steric and electronic profiles compared to simpler hydrazines, influencing their nucleophilic addition kinetics to unsaturated ketones .

Comparison with Other Hydrazines :

  • 1-(4-(3-Nitrophenyl)thiazol-2-yl)hydrazines (): These derivatives prioritize MAO-B inhibition over insecticidal activity due to nitro and thiazole groups, highlighting how substituents dictate biological function.
  • Ethyl 1-(3-chloro-4-methylpyridin-2-yl)pyrazole-4-carboxylate (): The trifluoromethyl group enhances lipophilicity, improving membrane penetration in agrochemicals.

Key Research Findings

Crystallographic Data: 1-(3-Chloropyridin-2-yl)hydrazine crystallizes in a monoclinic system (space group P21/c) with bond lengths and angles consistent with planar hydrazine-pyridine conjugation .

Reactivity : Ethylhydrazine’s addition to β,γ-unsaturated ketones proceeds 40% faster than α,β-unsaturated analogs due to reduced steric hindrance .

Synthetic Efficiency: Using 3-chloro-2-hydrazinopyridine and diethyl maleate, Chlorantraniliprole intermediates achieve yields >85% under optimized conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.